7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
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Overview
Description
7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, making them valuable in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Common synthetic approaches include condensation reactions, multicomponent reactions, oxidative coupling, and tandem reactions . For instance, one method involves the reaction of bromopyruvic acid with 2-aminopyridines using a microfluidic continuous flow system .
Industrial Production Methods
Industrial production methods for this compound often utilize automated microreactor-based systems to ensure high efficiency and yield. These methods are designed to optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Transition metal catalysts or metal-free oxidants.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to preferentially inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . Additionally, modifications at the C6 position of the imidazopyridine ring have led to derivatives with higher potency to inhibit kinases .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
- Imidazo[1,2-a]pyridine-7-carboxylic acid
Uniqueness
7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride stands out due to its hydroxymethyl group, which enhances its solubility and reactivity compared to its methylated counterparts . This unique feature makes it a valuable scaffold for further functionalization and drug development .
Properties
Molecular Formula |
C9H9ClN2O3 |
---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8N2O3.ClH/c12-5-6-1-2-11-4-7(9(13)14)10-8(11)3-6;/h1-4,12H,5H2,(H,13,14);1H |
InChI Key |
ATKCUZBHAMFFKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1CO)C(=O)O.Cl |
Origin of Product |
United States |
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